molecular formula C26H34Br2N2O2 B047138 4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide CAS No. 123489-70-3

4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide

Cat. No.: B047138
CAS No.: 123489-70-3
M. Wt: 566.4 g/mol
InChI Key: QNRLWRFNKCYAHB-UHFFFAOYSA-N
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Description

4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide is a chemical compound with the molecular formula C26H34Br2N2O2 It is known for its unique structure, which includes two piperidinoacetyl groups attached to a biphenyl core

Scientific Research Applications

4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide typically involves the reaction of piperidine with 4,4’-Bis(2-bromoacetyl)biphenyl. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The general reaction scheme can be represented as follows:

4,4’-Bis(2-bromoacetyl)biphenyl+2Piperidine4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide\text{4,4'-Bis(2-bromoacetyl)biphenyl} + 2 \text{Piperidine} \rightarrow \text{4,4'-Bis(piperidinoacetyl)biphenyl dihydrobromide} 4,4’-Bis(2-bromoacetyl)biphenyl+2Piperidine→4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide

Industrial Production Methods

While specific industrial production methods for 4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine atoms.

    Oxidation and Reduction: The piperidinoacetyl groups can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the piperidinoacetyl groups.

Mechanism of Action

The mechanism of action of 4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide involves its interaction with molecular targets such as enzymes or receptors. The piperidinoacetyl groups can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity. The biphenyl core provides structural stability and facilitates the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bis(2-bromoacetyl)biphenyl: A precursor in the synthesis of 4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide.

    4,4’-Bis(piperidinoacetyl)biphenyl: Similar structure but without the dihydrobromide component.

Uniqueness

4,4’-Bis(piperidinoacetyl)biphenyl dihydrobromide is unique due to the presence of both piperidinoacetyl groups and the biphenyl core, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-piperidin-1-yl-1-[4-[4-(2-piperidin-1-ylacetyl)phenyl]phenyl]ethanone;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O2.2BrH/c29-25(19-27-15-3-1-4-16-27)23-11-7-21(8-12-23)22-9-13-24(14-10-22)26(30)20-28-17-5-2-6-18-28;;/h7-14H,1-6,15-20H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRLWRFNKCYAHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CN4CCCCC4.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30154020
Record name Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123489-70-3
Record name Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123489703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1,1'-(1,1'-biphenyl)-4,4'-diylbis(2-(1-piperidinyl)-, dihydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30154020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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